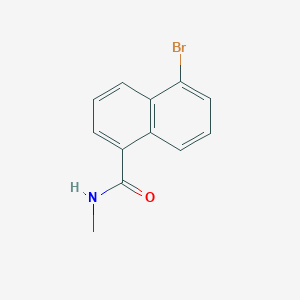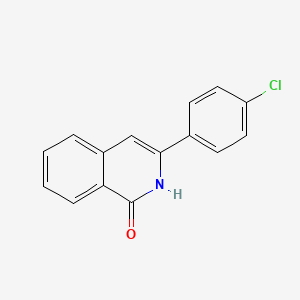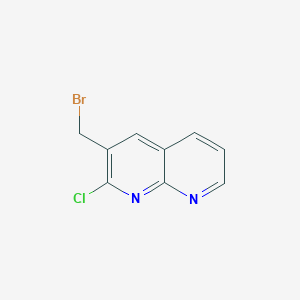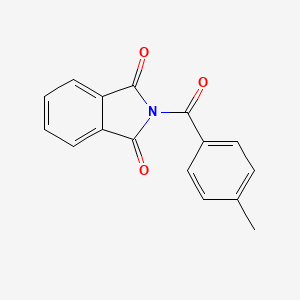
2-(4-Methylbenzoyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylbenzoyl)isoindolin-1,3-dion ist eine heterocyclische Verbindung, die sich durch einen Isoindolin-Kern und Carbonylgruppen an den Positionen 1 und 3 auszeichnet.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Methylbenzoyl)isoindolin-1,3-dion beinhaltet typischerweise die Kondensationsreaktion eines aromatischen primären Amins mit einem Maleinsäureanhydrid-Derivat . Dieser klassische Weg bietet einen unkomplizierten und vielseitigen Zugang zu einer Vielzahl von substituierten N-Isoindolin-1,3-dionen. Zusätzlich wurden übergangsmetallkatalysierte Reaktionen und organokatalytische Methoden zur Konstruktion dieser komplexen heterocyclischen Strukturen eingesetzt .
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für 2-(4-Methylbenzoyl)isoindolin-1,3-dion konzentrieren sich häufig auf die Optimierung der Ausbeute und Reinheit bei gleichzeitiger Minimierung der Umweltbelastung. Prinzipien der grünen Chemie, wie z. B. lösungsmittelfreie Reaktionen und die Verwendung umweltfreundlicher Reagenzien, werden zunehmend in der Synthese dieser Verbindung eingesetzt .
Chemische Reaktionsanalyse
Reaktionstypen
2-(4-Methylbenzoyl)isoindolin-1,3-dion unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Diese Reaktionen werden durch das Vorhandensein reaktiver funktioneller Gruppen in der Struktur der Verbindung erleichtert.
Gängige Reagenzien und Bedingungen
Zu den gängigen Reagenzien, die in den Reaktionen von 2-(4-Methylbenzoyl)isoindolin-1,3-dion verwendet werden, gehören Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und Nucleophile (z. B. Amine und Thiole) . Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um eine optimale Reaktivität und Selektivität zu gewährleisten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von 2-(4-Methylbenzoyl)isoindolin-1,3-dion gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Oxidationsreaktionen zu Carbonsäuren führen, während Reduktionsreaktionen Alkohole oder Amine erzeugen können .
Wissenschaftliche Forschungsanwendungen
2-(4-Methylbenzoyl)isoindolin-1,3-dion hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Wirkmechanismus
Der Wirkmechanismus von 2-(4-Methylbenzoyl)isoindolin-1,3-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Es wurde gezeigt, dass es den Dopaminrezeptor D3 moduliert, was auf eine potenzielle Anwendung als Antipsychotikum hindeutet . Darüber hinaus deutet seine Fähigkeit, die Aggregation von β-Amyloid-Protein zu hemmen, auf eine potenzielle Wirksamkeit bei der Behandlung der Alzheimer-Krankheit hin .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylbenzoyl)isoindoline-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive functional groups in the compound’s structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines and thiols) . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reactivity and selectivity.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(4-Methylbenzoyl)isoindoline-1,3-dione has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(4-Methylbenzoyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it has been shown to modulate the dopamine receptor D3, suggesting a potential application as an antipsychotic agent . Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Zu den ähnlichen Verbindungen zu 2-(4-Methylbenzoyl)isoindolin-1,3-dion gehören andere N-Isoindolin-1,3-dion-Derivate, wie z. B.:
- 2-(2-(3,4-Dimethoxyphenyl)ethyl)isoindolin-1,3-dion
- 2-(4-Methylbenzyl)isoindolin-1,3-dion
- 2-(2-(3,4-Dimethoxyphenyl)ethyl)isoindolin-1,3-dion
Einzigartigkeit
Was 2-(4-Methylbenzoyl)isoindolin-1,3-dion von ähnlichen Verbindungen unterscheidet, ist sein spezifisches Substitutionsschema, das eine einzigartige chemische Reaktivität und biologische Aktivität verleiht. Die Fähigkeit dieser Verbindung, Dopaminrezeptoren zu modulieren und die Aggregation von β-Amyloid-Protein zu hemmen, unterstreicht ihre potenziellen therapeutischen Anwendungen .
Eigenschaften
CAS-Nummer |
104496-89-1 |
|---|---|
Molekularformel |
C16H11NO3 |
Molekulargewicht |
265.26 g/mol |
IUPAC-Name |
2-(4-methylbenzoyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H11NO3/c1-10-6-8-11(9-7-10)14(18)17-15(19)12-4-2-3-5-13(12)16(17)20/h2-9H,1H3 |
InChI-Schlüssel |
ZRASJZVAPDTIBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-2,3-dihydropyrano[4,3,2-de]quinolin-5(6H)-one](/img/structure/B11856546.png)
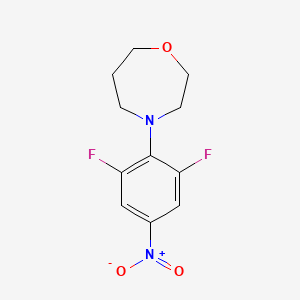
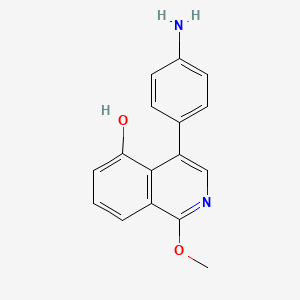
![7-Benzyl-4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11856556.png)
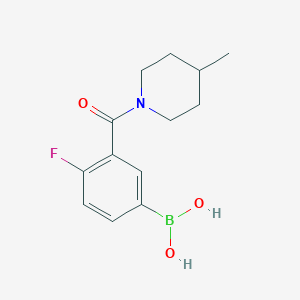

![Methyl 5-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11856571.png)
![Methyl 2-amino-2-(1,4-dioxaspiro[4.5]decan-8-yl)acetate hydrochloride](/img/structure/B11856578.png)
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B11856580.png)
